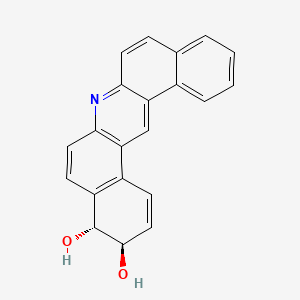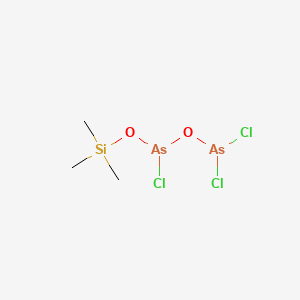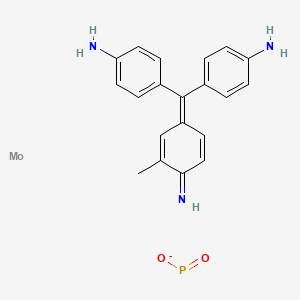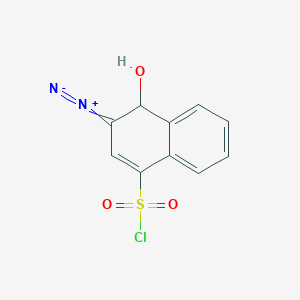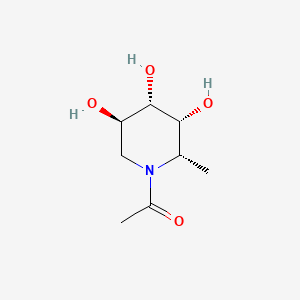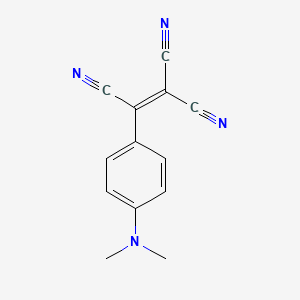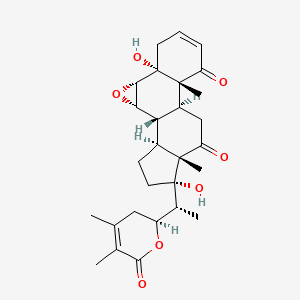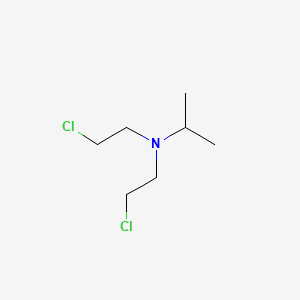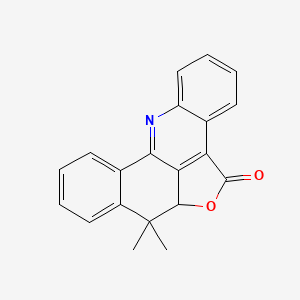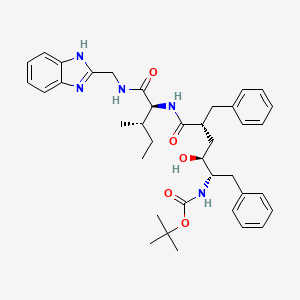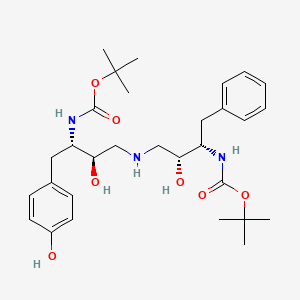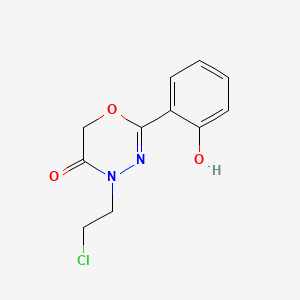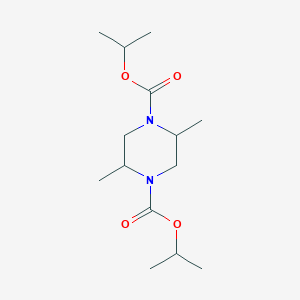![molecular formula C21H23N3O6 B12798435 Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate CAS No. 78397-59-8](/img/structure/B12798435.png)
Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 522619, also known as trans-4-aminocyclohexanol hydrochloride, is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of cyclohexanol and is characterized by the presence of an amino group and a hydroxyl group on the cyclohexane ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-aminocyclohexanol hydrochloride typically involves the reduction of 4-nitrocyclohexanol. The process begins with the nitration of cyclohexanol to form 4-nitrocyclohexanol, which is then reduced using hydrogen gas in the presence of a palladium catalyst to yield trans-4-aminocyclohexanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of trans-4-aminocyclohexanol hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
Trans-4-aminocyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to form the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of trans-4-aminocyclohexanol.
Substitution: Formation of various substituted cyclohexanol derivatives.
科学研究应用
Trans-4-aminocyclohexanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of trans-4-aminocyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups on the cyclohexane ring allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Trans-4-aminocyclohexanol hydrochloride can be compared with other similar compounds, such as:
Cyclohexanol: Lacks the amino group, making it less versatile in chemical reactions.
4-Aminocyclohexanol: Similar structure but without the hydrochloride salt, affecting its solubility and reactivity.
Cyclohexanone: An oxidized form of cyclohexanol, used in different applications.
The uniqueness of trans-4-aminocyclohexanol hydrochloride lies in its dual functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
78397-59-8 |
|---|---|
分子式 |
C21H23N3O6 |
分子量 |
413.4 g/mol |
IUPAC 名称 |
methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C21H23N3O6/c1-30-19(27)13-23-21(29)16(11-14-7-3-2-4-8-14)24-18(26)12-22-20(28)15-9-5-6-10-17(15)25/h2-10,16,25H,11-13H2,1H3,(H,22,28)(H,23,29)(H,24,26) |
InChI 键 |
LBZZPJBCEHJKTL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


